molecular formula C6H11NOS B1316799 Tetrahydro-2H-pyran-4-carbothioamide CAS No. 88571-77-1

Tetrahydro-2H-pyran-4-carbothioamide

Cat. No. B1316799
CAS RN: 88571-77-1
M. Wt: 145.23 g/mol
InChI Key: ZUONFEFOQCUTDW-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-carbothioamide is a chemical compound with the empirical formula C6H11NOS and a molecular weight of 145.22 . It is provided in solid form .


Molecular Structure Analysis

The SMILES string representation of Tetrahydro-2H-pyran-4-carbothioamide is N=C(S)C1CCOCC1 . The InChI representation is 1S/C6H11NOS/c7-6(9)5-1-3-8-4-2-5/h5H,1-4H2,(H2,7,9) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Green Synthesis : Tetrahydro-2H-pyran-4-carbothioamide is utilized in the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides. This process is notable for its efficiency and environmental friendliness, employing microwave irradiation in water as the reaction medium (Farmani et al., 2018).

  • Structural and Spectral Analysis : Research has explored the structural and spectral characteristics of various derivatives of tetrahydro-2H-pyran-4-carbothioamide. This includes investigation into their antibacterial activities and the synthesis of specific structures like benzo[g]indazole fused carbothioamide derivatives (Murugavel et al., 2020).

  • Kinetics and Mechanism in Pyrolysis Studies : The kinetics and mechanism of the pyrolysis of tetrahydro-2H-pyran-4-carbothioamide derivatives have been studied, providing insights into their thermal behavior and stability. This research is crucial for understanding the compound's behavior under high temperatures (Álvarez-Aular et al., 2018).

Biological Applications

  • In vitro Cytotoxic Activity : Tetrahydro-2H-pyran-4-carbothioamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines. This research indicates potential applications in cancer therapy (Zhu et al., 2013).

  • Anticancer Studies : The synthesis of pyrazole-1-carbothioamide nucleosides and their evaluation as anticancer agents have been a focus of recent studies. These compounds have shown promise in inhibiting various human cancer cell lines, indicating their potential as therapeutic agents (Radwan et al., 2019).

  • Anti-mycobacterial Evaluation : New derivatives of tetrahydro-2H-pyran-4-carbothioamide have been synthesized and evaluated for their anti-tuberculosis activity. This research contributes to the development of new treatments against tuberculosis (Wong et al., 2022).

Miscellaneous Applications

  • Corrosion Inhibition Studies : Tetrahydro-2H-pyran-4-carbothioamide derivatives have been explored as corrosion inhibitors, particularly in the context of protecting mild steel inacidic environments. The efficacy of these compounds in forming a protective layer on metal surfaces and their adsorption behavior have been investigated, highlighting their potential in materials science and industrial applications (Boudjellal et al., 2020).
  • Synthesis of Diverse Derivatives : The compound has been used in the synthesis of various chemical derivatives, such as p-aminobenzoic acid diamides and metal complexes. These studies contribute to the broad understanding of the compound's chemical versatility and potential applications in different chemical syntheses (Agekyan & Mkryan, 2015).

  • Spectral Characterization and Docking Studies : Research has been conducted on the spectral characterization, density functional theory (DFT) analysis, docking studies, and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. These studies provide insights into the compound's interaction with biological molecules and its potential medicinal applications (Hosny et al., 2021).

  • Undergraduate Organic Laboratory Projects : The compound has also been utilized in educational settings, specifically in undergraduate organic laboratory projects. These projects engage students in the synthesis of related compounds and provide hands-on experience in chemical reactions and analysis (Dintzner et al., 2012).

Safety and Hazards

Tetrahydro-2H-pyran-4-carbothioamide is classified as a combustible solid . The safety information provided indicates that it does not have a flash point . The product is sold “as-is” without any representation or warranty whatsoever .

properties

IUPAC Name

oxane-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c7-6(9)5-1-3-8-4-2-5/h5H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUONFEFOQCUTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526526
Record name Oxane-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-4-carbothioamide

CAS RN

88571-77-1
Record name Oxane-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-4-carbothioamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tetrahydro-2H-pyran-4-carboxamide (9.47 g, 73.3 mmol) and Lawesson's reagent (14.83 g, 36.7 mmol) in THF (98 mL) was heated to reflux for 6 h. The reaction was cooled to rt, poured into saturated aqueous NaHCO3 (200 mL) and extracted with diethyl ether (4×100 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated. The residual solid was triturated with 1:1 EtOAc:hexanes (100 mL) and filtered to collect the solid. The filtrate was concentrated and re-subjected to trituration and filtration using the same conditions. The combined solids were dried under vacuum to afford tetrahydro-2H-pyran-4-carbothioamide (4.91 g, 32.1 mmol, 43.8% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (br. s., 1H), 6.84 (br. s., 1H), 3.94-4.32 (m, 2H), 3.31-3.62 (m, 2H), 2.52-3.03 (m, 1H), 1.81-1.93 (m, 4H).
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
14.83 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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